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Compound of Interest

Compound Name: (S)-5-Hydroxy Omeprazole

CAS No.: 196489-27-7

Cat. No.: B1146864

Get Quote

A Technical Guide for CYP2C19 Phenotyping and
Bioanalytical Validation
Executive Summary
The accurate quantification of (S)-5-Hydroxy Omeprazole is the linchpin of modern

pharmacogenomic profiling for proton pump inhibitors (PPIs). As the primary CYP2C19-

mediated metabolite of Esomeprazole ((S)-Omeprazole), this molecule serves as the definitive

biomarker for distinguishing Poor Metabolizers (PM) from Extensive Metabolizers (EM).

This guide details the physicochemical properties, handling protocols, and LC-MS/MS

methodologies required to utilize (S)-5-Hydroxy Omeprazole as a certified reference standard.

We move beyond basic identification to address the specific challenges of stereochemical

purity and acid-lability inherent to benzimidazole derivatives.

Biological Context & Mechanism
The CYP2C19 Probe
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Omeprazole is a racemate comprising (S)- and (R)-enantiomers. The (S)-enantiomer

(Esomeprazole) exhibits superior bioavailability due to lower intrinsic clearance. However, both

enantiomers are extensively metabolized in the liver.

Primary Pathway: Hydroxylation at the 5-position of the benzimidazole ring by CYP2C19.

Secondary Pathway: Sulfoxidation to the sulfone by CYP3A4.

The ratio of Esomeprazole / (S)-5-Hydroxy Omeprazole in plasma is the "Gold Standard"

phenotypic metric for CYP2C19 activity. High ratios indicate poor metabolizer status,

correlating with higher drug exposure and potential toxicity.

Metabolic Pathway Visualization
The following diagram illustrates the divergent metabolic fates of Esomeprazole, highlighting

the critical role of the (S)-5-Hydroxy metabolite.
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Figure 1: The metabolic divergence of Esomeprazole. The green node represents the target

reference standard.

The Reference Standard: Specifications & Handling
To ensure data integrity in metabolomics, the reference standard must meet rigorous criteria.

Commercial "research grade" chemicals often lack the stereochemical certification required for

regulated DMPK studies.

Physicochemical Profile
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Property Specification Critical Note

Chemical Name

(S)-5-Methoxy-2-[[(4-methoxy-

3,5-dimethyl-2-

pyridinyl)methyl]sulfinyl]-1H-

benzimidazol-6-ol

Note: Numbering can vary; 5-

OH and 6-OH are tautomers in

solution, but fixed in crystal

form.

Molecular Formula C17H19N3O4S Exact Mass: 361.11

Stereochemistry (S)-Enantiomer

Enantiomeric Excess (ee) must

be >98% to prevent

interference from (R)-

metabolites.

Solubility DMSO, Methanol Insoluble in water.

pKa
~4.0 (Pyridinium), ~8.8

(Benzimidazole)

Amphoteric nature affects

extraction pH.

Stability & Storage (The "Acid Trap")
Omeprazole derivatives are acid-labile. Exposure to acidic environments causes the

"Rearrangement of Omeprazole," leading to degradation into cyclic sulfenamides.

Storage: -80°C (Long term), -20°C (Working).

Light: Photosensitive. Store in amber vials.

Solvent: Dissolve in 100% Methanol or Acetonitrile. Never dissolve directly in acidic mobile

phase.

Buffer Rule: Maintain sample pH > 7.5 during extraction.

Analytical Methodology: LC-MS/MS Protocol
The following protocol is designed for high-throughput metabolomics, prioritizing sensitivity and

separation of the 5-hydroxy metabolite from the sulfone and parent drug.

Sample Preparation (Liquid-Liquid Extraction)
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Protein precipitation is often insufficient due to the acid instability. LLE (Liquid-Liquid Extraction)

is preferred.

Aliquot: 50 µL Plasma.

IS Addition: Add 10 µL Deuterated Internal Standard ((S)-5-OH-Omeprazole-d3).

Buffer: Add 50 µL Ammonium Carbonate (pH 8.5). Crucial for stability.

Extract: Add 600 µL Ethyl Acetate. Vortex 5 min.

Separate: Centrifuge @ 4000g, 5 min.

Dry: Evaporate supernatant under Nitrogen.

Reconstitute: 100 µL Mobile Phase (Initial conditions).

LC-MS/MS Parameters
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm,

1.7 µm.

Mobile Phase A: 10 mM Ammonium Acetate (pH 8.0). Basic pH improves peak shape and

stability.

Mobile Phase B: Acetonitrile.

Ionization: ESI Positive Mode.

MRM Transitions (Quantification Table)

Analyte
Precursor Ion
(m/z)

Product Ion
(m/z)

Collision
Energy (eV)

Dwell Time
(ms)

(S)-5-OH

Omeprazole
362.1 214.1 15 50

(S)-Omeprazole 346.1 198.1 12 50
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| IS (d3-Analog) | 365.1 | 217.1 | 15 | 50 |

Rationale: The transition 362 -> 214 corresponds to the fragmentation of the benzimidazole

moiety retaining the hydroxyl group, providing high specificity against the sulfone metabolite.
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Figure 2: Step-by-step bioanalytical workflow ensuring analyte stability.

Data Interpretation & Phenotyping
In clinical metabolomics, the absolute concentration is less critical than the Metabolic Ratio

(MR).

MR < 1.0: Ultra-Rapid / Extensive Metabolizer (Normal CYP2C19 function).

MR 1.0 - 10.0: Intermediate Metabolizer.

MR > 10.0: Poor Metabolizer (Deficient CYP2C19).

Application: This ratio is used to dose-adjust PPIs for H. pylori eradication therapy, where

higher pH control (achieved in PMs) correlates with better cure rates.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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